Gentamicin C2
Overview
Description
Synthesis Analysis
The synthesis of Gentamicin C2 involves complex chemical and enzymatic reactions. Jana and Crich (2022) described a straightforward synthesis of Gentamicin C2 from sisomicin, involving selective oxidation, hydrogenation, inversion of configuration, and reductive amination processes (Jana & Crich, 2022). This synthesis pathway highlights the intricate steps required to obtain Gentamicin C2 with favorable properties.
Molecular Structure Analysis
The molecular structure of Gentamicin C2 is characterized by several functional groups and chiral centers, contributing to its activity and specificity. The structural analysis of enzymes involved in gentamicin biosynthesis, such as GenN, reveals insights into the molecular modifications that lead to the production of Gentamicin C2 and other gentamicin components. GenN, a methyltransferase, plays a crucial role in the 3"-N-methylation, a modification essential for the activity of Gentamicin C2 (Bury et al., 2017).
Chemical Reactions and Properties
Gentamicin C2 undergoes various chemical reactions during its biosynthesis and functional activity. The biosynthesis process involves the action of specific enzymes that catalyze reactions such as epimerization, methylation, and phosphorylation. For instance, the biosynthesis and epimerization of Gentamicin C2 are catalyzed by enzymes GenB1 and GenB2, indicating the complexity of its chemical properties (Gu et al., 2015).
Physical Properties Analysis
The physical properties of Gentamicin C2, such as solubility, stability, and melting point, are crucial for its formulation and efficacy as an antibiotic. While specific details on the physical properties of Gentamicin C2 are not directly mentioned in the papers, the general characteristics of aminoglycoside antibiotics suggest that Gentamicin C2 is water-soluble and stable under various conditions, suitable for medical applications.
Chemical Properties Analysis
Gentamicin C2's chemical properties, including its reactivity, interaction with bacterial ribosomes, and resistance to enzymatic degradation, contribute to its antibacterial efficacy. The structural basis of its selectivity and interaction with bacterial targets is crucial for understanding its mechanism of action. The analysis of GenN and other enzymes involved in its biosynthesis provides insights into the chemical properties that make Gentamicin C2 a potent antibiotic (Bury et al., 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-[(1R)-1-aminoethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H41N5O7/c1-8(21)12-5-4-9(22)18(30-12)31-15-10(23)6-11(24)16(13(15)26)32-19-14(27)17(25-3)20(2,28)7-29-19/h8-19,25-28H,4-7,21-24H2,1-3H3/t8-,9-,10+,11-,12+,13+,14-,15-,16+,17-,18-,19-,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFIWSHGXVLULG-IDLVJFIQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H41N5O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9023093 | |
Record name | Gentamicin C2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9023093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Gentamicin C2 | |
CAS RN |
25876-11-3 | |
Record name | Gentamicin C2 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25876-11-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Gentamicin C2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025876113 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gentamicin C2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9023093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GENTAMICIN C2 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3P99H114B8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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